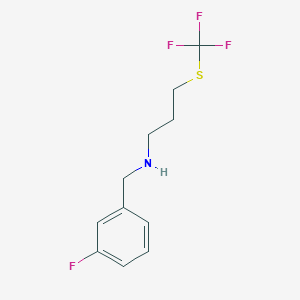![molecular formula C13H22N2O3 B11760319 Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)
Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a nonane ring and an azaspiro ring. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic ketone precursor. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material. This compound undergoes a nucleophilic substitution reaction with tert-butyl carbamate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives with additional functional groups.
Reduction: Hydroxyl derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness
Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both carbamate and oxo functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-4-6-13(7-5-9)8-14-10(13)16/h9H,4-8H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
UVNZBBCEZOROAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
![2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)

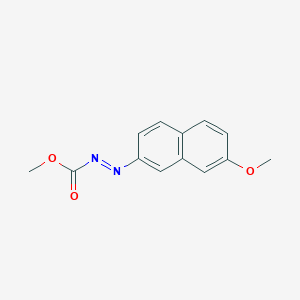
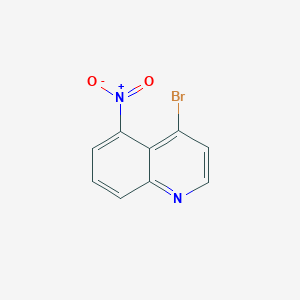
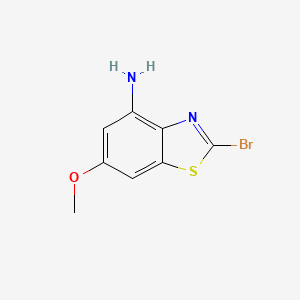
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)
![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)

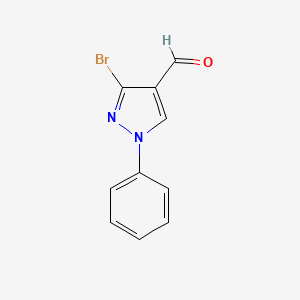
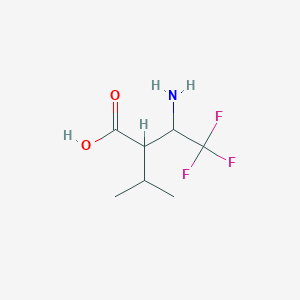
![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)
